molecular formula C6H9NO2 B2952650 rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile CAS No. 1904121-23-8

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B2952650
CAS No.: 1904121-23-8
M. Wt: 127.143
InChI Key: GYTBAEBRVTVWKQ-NTSWFWBYSA-N
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Description

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a stereochemically defined tetrahydropyran derivative featuring a hydroxyl group at the 4-position and a nitrile moiety at the 3-position. This compound belongs to a class of oxygen-containing heterocycles with applications in medicinal chemistry and synthetic intermediates. The stereochemistry (3S,4R) is critical for its biological activity and physicochemical properties, as hydroxyl and nitrile groups contribute to hydrogen bonding, polarity, and reactivity .

Properties

IUPAC Name

(3S,4R)-4-hydroxyoxane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBAEBRVTVWKQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a hydroxy nitrile, which undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyran ring. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyran Derivatives with Nitrile and Hydroxyl Groups

(3R,4R,5S,6S)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile
  • Structure : Differs by additional hydroxyl groups (4,5-dihydroxy) and a benzyloxy substituent at the 6-position.
  • Key Data :
    • IR : Broad O-H stretch (~3400 cm⁻¹), nitrile (C≡N) at ~2220 cm⁻¹ .
    • Stereochemical Impact : The (3R,4R,5S,6S) configuration enhances hydrogen-bonding networks, increasing solubility compared to the target compound .
rel-(4S,5S)-4-Methyl-4-nitro-5-phenyltetrahydro-2H-pyran-2-one
  • Structure : Replaces nitrile with a nitro group and introduces a ketone (C=O) at position 2.
  • Key Data :
    • ¹H-NMR : δ 1.36 (t, OCH2CH3), 2.87 (m, CH2), showing distinct deshielding due to the nitro group .
    • Reactivity : The nitro group increases electrophilicity, contrasting with the nitrile's role in nucleophilic additions .

Pyran/Pyridine Derivatives with Nitrile Moieties

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
  • Structure : Aromatic 4H-pyran core with fluorophenyl and nitro substituents.
  • Key Data: IR: Nitrile at 2210 cm⁻¹, similar to the target compound . Biological Relevance: Fluorophenyl groups enhance bioavailability, a property less pronounced in non-aromatic tetrahydropyrans .
5-Acetyl-2-amino-4-(1H-indol-3-yl)-6-methyl-4H-pyran-3-carbonitrile
  • Structure: Indole-substituted pyran with acetyl and amino groups.
  • Key Data :
    • ¹H-NMR : δ 2.26 (CH3-pyran), 8.20 (NH2), showing complex aromatic interactions absent in the target compound .
    • Melting Point : 274°C, higher than typical tetrahydropyrans due to extended conjugation .

Non-Pyran Nitrile-Containing Analogues

1-Benzyl-2-methyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile
  • Structure : Pyrrole core with a tetrahydroxybutyl chain.
  • Key Data :
    • IR : Nitrile at 2217 cm⁻¹, hydroxyls at 3411 cm⁻¹ .
    • Solubility : Polar tetrahydroxybutyl chain increases water solubility compared to the less substituted target compound .
rel-(3R,4S)-4-Fluorotetrahydrofuran-3-carbonitrile
  • Structure : Tetrahydrofuran ring with fluorine and nitrile.
  • Key Data :
    • Stereoelectronic Effects : Fluorine induces ring puckering, altering reactivity compared to tetrahydropyran systems .

Data Tables

Table 1: Infrared (IR) Spectral Comparison

Compound ν(C≡N) (cm⁻¹) ν(O-H) (cm⁻¹) Key Substituents Reference
Target compound ~2220 ~3450 4-OH, 3-CN
(3R,4R,5S,6S)-6-(Benzyloxy) derivative 2220 3400 4,5-diOH, 6-OBn
4H-Pyran-3-carbonitrile (Indole) 2210 3445 Indole, Acetyl
Pyrrole-3-carbonitrile (Tetrahydroxy) 2217 3411 Tetrahydroxybutyl

Table 2: Stereochemical and Physical Properties

Compound Melting Point (°C) Solubility (Polarity) Key Stereochemical Features Reference
Target compound Not reported Moderate (3S,4R)
rel-(4S,5S)-4-Methyl-4-nitro derivative Not reported Low (4S,5S)
5-Acetyl-4H-pyran-3-carbonitrile 274 Low Planar aromatic ring
rel-(3R,4S)-4-Fluorotetrahydrofuran Not reported High (3R,4S), Fluorine

Key Research Findings

Nitrile Group Stability : The nitrile moiety in the target compound (~2220 cm⁻¹) shows minimal variation compared to pyran/pyrrole derivatives, indicating negligible electronic effects from the tetrahydropyran ring .

Hydrogen Bonding : Hydroxyl groups in tetrahydropyrans (e.g., 4,5-dihydroxy derivative ) enhance solubility but reduce membrane permeability compared to fluorinated analogues .

Stereochemical Influence : The (3S,4R) configuration in the target compound avoids steric clashes observed in bulkier derivatives (e.g., benzyloxy-substituted pyran ).

Biological Relevance : Aromatic pyran derivatives (e.g., indole-substituted ) exhibit higher bioactivity due to π-π stacking, absent in saturated tetrahydropyrans.

Biological Activity

Rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral organic compound notable for its unique tetrahydropyran ring structure, which incorporates both a hydroxyl and a nitrile group. Its molecular formula is C5_5H7_7NO, with a molecular weight of approximately 127.14 g/mol. The specific stereochemistry (3S,4R) is critical for its biological activity and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.

The compound's structure allows it to function as both a nucleophile and electrophile, facilitating interactions with various biological targets. This characteristic underpins its potential therapeutic applications and highlights the need for further research into its biological mechanisms.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antidepressant Activity : Preliminary studies suggest that compounds structurally related to this compound may exhibit antidepressant effects by inhibiting the uptake of neurotransmitters such as dopamine and serotonin .
  • Anticancer Potential : The compound's ability to interact with biological molecules positions it as a candidate for further investigation in cancer therapy. Its structural features may allow it to inhibit cell proliferation in certain cancer types.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the tetrahydropyran ring.
  • Introduction of the hydroxyl and nitrile functional groups through selective reactions.
  • Purification using techniques such as column chromatography to isolate the desired stereoisomer.

Case Study 1: Antidepressant Activity

A study explored the structural modifications of related tetrahydropyran compounds and their effects on monoamine transporters. Compounds were tested for their affinities for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Results indicated that certain derivatives exhibited significant inhibition across all three transporters, suggesting potential antidepressant properties .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of pyran derivatives, including this compound. The study demonstrated that these compounds could reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

Compound NameIUPAC NameSimilarityKey Features
(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile(3R,4R)-4-hydroxyoxane-3-carbonitrile0.95Different stereochemistry at positions 3 and 4
tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamatetert-butyl ((3R,4R)-aminotetrahydro-2H-pyran)0.85Contains an amine functional group
(2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acidA derivative with additional functional groups0.75Incorporates carboxylic acid functionality

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